
Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is a chemical compound with the molecular formula C15H17BrN2O3 . It is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate, has been a topic of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis
The molecular structure of Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate is represented by the formula C15H17BrN2O3 . The structure includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds with similar scaffolds, such as triazolyl-indole derivatives, have been reported. These compounds have been analyzed using X-ray diffraction, NMR spectroscopy, and DFT studies to understand their molecular geometry, electronic structure, and interactions. Such studies are fundamental in medicinal chemistry for the design of new drugs and materials (Boraei et al., 2021).
Chemical Synthesis Techniques
- Research has explored novel synthetic routes and methodologies, including the use of tert-butyl bromoacetate and ethyl chloroacetate, to create various organic compounds. These synthetic strategies are crucial for developing new pharmaceuticals and organic materials with potential applications in drug design and material science (Patil & Luzzio, 2017).
Fungicidal Activity
- Compounds bearing the tert-butyl group have been synthesized and evaluated for their fungicidal activity against certain agricultural pathogens. This highlights the role of chemical synthesis in agriculture, where new compounds can lead to the development of more effective and safer fungicides (Mao et al., 2013).
Catalysis and Green Chemistry
- The role of tert-butyl acetate and similar compounds in catalysis has been investigated, with findings suggesting their utility in green chemistry applications. Such research is vital for the development of more sustainable chemical processes that minimize waste and energy consumption (Iuchi et al., 2010).
Material Science and Organic Electronics
- Research into the synthesis and properties of novel organic compounds, including those containing tert-butyl groups, contributes to material science. These compounds can be used in organic electronics, light-emitting diodes (LEDs), and other applications where their electronic properties are exploited (Chellappan et al., 2003).
Orientations Futures
Given the wide range of biological activities exhibited by indazole derivatives , there is potential for further exploration of Tert-butyl 2-(3-acetyl-5-bromo-indazol-1-yl)acetate in various therapeutic applications. Future research could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.
Propriétés
IUPAC Name |
tert-butyl 2-(3-acetyl-5-bromoindazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-9(19)14-11-7-10(16)5-6-12(11)18(17-14)8-13(20)21-15(2,3)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVFCMDYVDNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C2=C1C=C(C=C2)Br)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

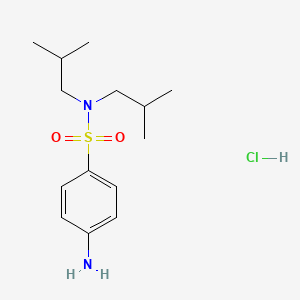
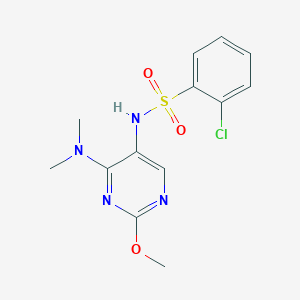
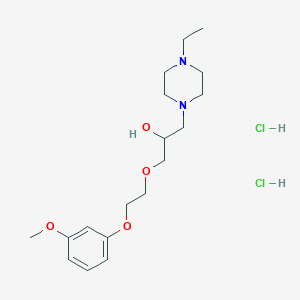
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)

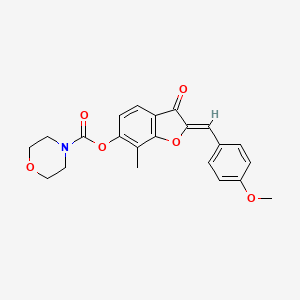

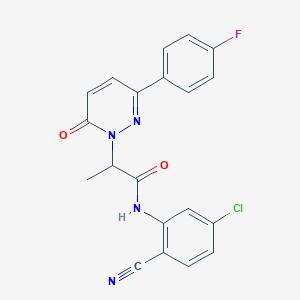
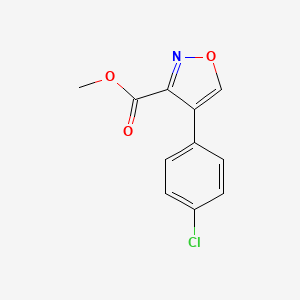


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)